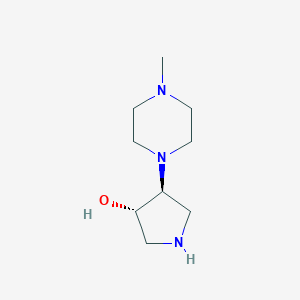

(3S,4S)-4-(4-Methylpiperazin-1-yl)pyrrolidin-3-ol

Description

(3S,4S)-4-(4-Methylpiperazin-1-yl)pyrrolidin-3-ol is a chiral pyrrolidine derivative bearing a hydroxyl group at the 3-position and a 4-methylpiperazinyl substituent at the 4-position. Its molecular formula is C₉H₁₉N₃O, with a molecular weight of 185.27 g/mol (free base). The compound is often isolated as a trihydrochloride salt (C₉H₁₉N₃O·3HCl; molecular weight: 297.65 g/mol) to enhance solubility and stability . Its stereochemistry (S,S configuration) is critical for biological activity, as enantiomeric forms (e.g., R,R or other diastereomers) often exhibit divergent pharmacological profiles.

Properties

IUPAC Name |

(3S,4S)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-11-2-4-12(5-3-11)8-6-10-7-9(8)13/h8-10,13H,2-7H2,1H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAZYYLOVOHAMB-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CNCC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)[C@H]2CNC[C@@H]2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-(4-Methylpiperazin-1-yl)pyrrolidin-3-ol typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Substitution with Methylpiperazine: The pyrrolidine ring is then reacted with 4-methylpiperazine under controlled conditions to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-(4-Methylpiperazin-1-yl)pyrrolidin-3-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives.

Scientific Research Applications

(3S,4S)-4-(4-Methylpiperazin-1-yl)pyrrolidin-3-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4S)-4-(4-Methylpiperazin-1-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

The compound is compared to structurally related analogs based on core scaffold, substituents, stereochemistry, and pharmacological implications.

Structural Analogues with Pyrrolidine/Piperidine Cores

Table 1: Key Structural and Pharmacological Differences

Key Observations:

- Core Flexibility : Pyrrolidine cores (as in the target compound) offer conformational rigidity compared to piperidine or cyclohexane derivatives (e.g., compounds 288/289 in ). This may influence binding to flat enzymatic pockets versus flexible receptors.

- Piperazine Role: The 4-methylpiperazinyl group in the target compound enhances solubility and may engage in hydrogen bonding or cation-π interactions with biological targets, similar to LFX (), a fluoroquinolone antibiotic targeting DNA gyrase/TopoIV .

- Stereochemical Sensitivity : The S,S configuration in the target compound contrasts with R,R or R,S configurations in analogs (e.g., ), which can drastically alter target selectivity and metabolic stability.

Piperazine-Containing Cyclohexylamine Derivatives

Compounds 288 and 289 () share the 4-methylpiperazinyl group but feature a cyclohexan-1-amine core. These exhibit:

- Molecular Formula : C₁₁H₂₁N₃ (MW: 195.31 g/mol).

- Key Differences :

- Cyclohexane ring introduces greater hydrophobicity compared to pyrrolidine.

- Amine group at the 1-position instead of hydroxyl group.

- Pharmacological Implications: Likely divergent target profiles; cyclohexylamines are common in kinase inhibitors (e.g., imatinib analogs), while pyrrolidinols may favor neurotransmitter receptor interactions .

Biological Activity

(3S,4S)-4-(4-Methylpiperazin-1-yl)pyrrolidin-3-ol is a chiral compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a pyrrolidine ring substituted with a 4-methylpiperazine moiety, which contributes to its unique biological properties. Research indicates that this compound may exhibit various biological activities, including antimicrobial and neuropharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name

The IUPAC name of the compound is this compound.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 173.26 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria were found to be comparable to standard antibiotics such as ampicillin, indicating significant antimicrobial potential.

Neuropharmacological Effects

Research has also explored the neuropharmacological effects of this compound. The interaction of this compound with neurotransmitter receptors suggests potential use in treating neurological disorders. Preliminary studies indicate that it may modulate the activity of serotonin and dopamine receptors, which are critical in mood regulation and cognitive function.

The mechanism of action involves binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects depending on the target pathway. For instance, its antimicrobial activity may stem from disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial growth.

Case Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against clinical isolates of Staphylococcus aureus. The results showed an MIC of 32 µg/mL, demonstrating efficacy comparable to traditional antibiotics. The study highlighted the potential for this compound as an alternative treatment option in antibiotic-resistant infections .

Case Study 2: Neuropharmacological Assessment

Another study assessed the neuropharmacological profile of this compound in animal models. Behavioral assays indicated that administration of the compound resulted in increased locomotor activity and reduced anxiety-like behaviors. These findings suggest a possible role in treating anxiety disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.